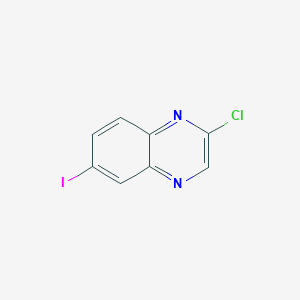

2-Chloro-6-iodoquinoxaline

Description

Significance of Quinoxaline (B1680401) Scaffolds in Modern Organic Synthesis and Materials Science

Quinoxaline, a heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrazine (B50134) ring, represents a "privileged structural scaffold" in both organic synthesis and materials science. nih.govrsc.org Its derivatives are integral to the development of a wide array of functional molecules. In medicinal chemistry, the quinoxaline core is found in numerous bioactive compounds with applications as antibacterial, anticancer, and anti-inflammatory agents. acs.orgresearchgate.net The structural versatility of the quinoxaline system allows for extensive functionalization, enabling the fine-tuning of its biological activity. researchgate.net

Beyond pharmaceuticals, quinoxaline scaffolds are crucial in the creation of advanced materials. They are utilized in the design of dyes, fluorescent materials, and electroluminescent materials. rsc.orgresearchgate.net Their electron-accepting nature makes them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic solar cells. beilstein-journals.org The ability to readily modify the quinoxaline structure allows for the precise control of the electronic and photophysical properties of these materials. beilstein-journals.orgacs.org

Overview of Halogenated Heterocycles as Key Building Blocks and Intermediates

Halogenated heterocyclic compounds are fundamental building blocks in organic synthesis. researchgate.nettcichemicals.com The introduction of halogen atoms (fluorine, chlorine, bromine, and iodine) into a heterocyclic ring provides reactive handles for further chemical transformations. bohrium.comresearchgate.net These transformations often involve cross-coupling reactions, which allow for the formation of new carbon-carbon and carbon-heteroatom bonds, thereby enabling the construction of complex molecular architectures. sioc-journal.cn

The type of halogen and its position on the heterocyclic ring influence the reactivity of the compound. For instance, iodine atoms are generally more reactive in palladium-catalyzed cross-coupling reactions than chlorine atoms. This differential reactivity is a powerful tool for chemists, allowing for selective and sequential modifications of a dihalogenated heterocycle. enamine.net This strategic approach is central to the efficient synthesis of a diverse range of functionalized molecules. enamine.net

Research Context of 2-Chloro-6-iodoquinoxaline within Contemporary Quinoxaline Chemistry

Within the broader field of quinoxaline chemistry, 2-Chloro-6-iodoquinoxaline stands out as a particularly useful intermediate. oup.comoup.com Its structure, featuring two different halogen atoms at distinct positions, allows for regioselective functionalization. The more labile iodine at the 6-position can be selectively reacted, leaving the chlorine at the 2-position available for subsequent transformations. rsc.org This "two-faced" reactivity makes 2-Chloro-6-iodoquinoxaline a valuable precursor for the synthesis of complex, polysubstituted quinoxaline derivatives that would be challenging to prepare through other methods. oup.comlookchem.com Researchers leverage this unique reactivity to create novel compounds for evaluation in drug discovery programs and for the development of new organic materials with tailored properties. chemimpex.combldpharm.com

Structure

3D Structure

Properties

IUPAC Name |

2-chloro-6-iodoquinoxaline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClIN2/c9-8-4-11-7-3-5(10)1-2-6(7)12-8/h1-4H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUPGAPUQIAKHRY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN=C2C=C1I)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClIN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30531110 | |

| Record name | 2-Chloro-6-iodoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.49 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90703-59-6 | |

| Record name | 2-Chloro-6-iodoquinoxaline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30531110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Characterization of 2 Chloro 6 Iodoquinoxaline

A facile and regioselective synthesis of 2-Chloro-6-iodoquinoxaline has been developed. oup.comoup.com The process begins with the direct halogenation of 2(1H)-quinoxalinone. Treatment of 2(1H)-quinoxalinone with iodine monochloride in 95% sulfuric acid results in the formation of 6-iodo-2(1H)-quinoxalinone. oup.com Subsequent treatment of this intermediate with a Vilsmeier reagent, such as thionyl chloride in the presence of a catalytic amount of dimethylformamide (DMF), affords 2-Chloro-6-iodoquinoxaline. oup.com

Table 1: Physical and Chemical Properties of 2-Chloro-6-iodoquinoxaline

| Property | Value |

|---|---|

| CAS Number | 90703-59-6 |

| Molecular Formula | C₈H₄ClIN₂ |

| Molecular Weight | 290.49 g/mol |

| Appearance | Crystalline solid |

| Storage | Keep in dark place, Inert atmosphere, 2-8°C bldpharm.com |

The structure of 2-Chloro-6-iodoquinoxaline has been confirmed through various spectroscopic methods. oup.com Mass spectrometry shows a molecular ion peak (M+) at m/z 290, which corresponds to the calculated molecular weight. oup.com The fragmentation pattern includes peaks at m/z 163 (M+-I) and m/z 128 (M+-I-Cl), confirming the presence of both iodine and chlorine atoms. oup.com

Chemical Reactivity and Synthetic Applications

The distinct reactivity of the two halogen substituents in 2-Chloro-6-iodoquinoxaline is the cornerstone of its synthetic utility. The carbon-iodine bond is weaker and more susceptible to cleavage in the radical anion state compared to the carbon-chlorine bond, allowing for selective reactions at the 6-position. rsc.org

This differential reactivity enables regioselective cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, to be performed at the C-6 position while leaving the C-2 chloro substituent intact. This allows for the introduction of a wide variety of substituents, including aryl, alkyl, and alkynyl groups, at this position. The remaining chloro group can then be subjected to a second cross-coupling reaction or nucleophilic aromatic substitution to introduce another functional group, leading to the creation of highly functionalized quinoxaline (B1680401) derivatives.

Applications in Materials Science and Medicinal Chemistry

The ability to selectively introduce different functional groups onto the quinoxaline (B1680401) scaffold via 2-Chloro-6-iodoquinoxaline makes it a valuable precursor in both materials science and medicinal chemistry.

In materials science, this compound serves as a starting point for the synthesis of novel organic electronic materials. By strategically attaching electron-donating and electron-accepting groups through sequential cross-coupling reactions, researchers can fine-tune the electronic properties, such as the HOMO/LUMO energy levels, of the resulting quinoxaline-based molecules. This control is essential for optimizing the performance of these materials in devices like OLEDs and organic solar cells. beilstein-journals.org

In medicinal chemistry, 2-Chloro-6-iodoquinoxaline is a key building block for creating libraries of novel quinoxaline derivatives for biological screening. The diverse functionalities that can be introduced allow for the exploration of the structure-activity relationships of potential drug candidates. For example, it has been used in the synthesis of compounds with potential applications in oncology and infectious diseases. chemimpex.com

Summary and Future Outlook

Classical Approaches to Halogenated Quinoxaline Derivatives

Traditional methods for synthesizing halogenated quinoxalines rely on foundational organic reactions, primarily the construction of the core quinoxaline ring system followed by the selective introduction of halogen atoms.

The most fundamental and widely utilized method for constructing the quinoxaline scaffold is the condensation reaction between an o-phenylenediamine (B120857) (or its substituted derivatives) and a 1,2-dicarbonyl compound. encyclopedia.pubsapub.orgfrontiersin.org This approach, first reported by Körner and Hinsberg in 1884, forms the bicyclic pyrazine-benzene ring system that defines quinoxalines. encyclopedia.pubmtieat.org The reaction is versatile, allowing for the synthesis of a wide array of quinoxaline derivatives by varying the substituents on both the diamine and the dicarbonyl reactant. encyclopedia.pubchim.it

The general mechanism involves the nucleophilic attack of the amino groups of the diamine on the carbonyl carbons of the dicarbonyl compound, followed by cyclization and dehydration to form the aromatic quinoxaline ring. Various catalysts and reaction conditions have been employed to improve yields and reaction times, including the use of iodine, microwave irradiation, and different solvents like ethanol (B145695) or acetic acid. sapub.orgfrontiersin.orgrsc.org For the synthesis of precursors to 2-Chloro-6-iodoquinoxaline, the initial step would typically involve the condensation of a 4-iodo-o-phenylenediamine with a glyoxal (B1671930) derivative to form a 6-iodo-2(1H)-quinoxalinone intermediate. oup.com

Table 1: Examples of Catalysts/Conditions for Quinoxaline Synthesis via Condensation

| Catalyst/Condition | Reactants | Notes | Source(s) |

|---|---|---|---|

| Glycerol/Water | o-phenylenediamine, 1,2-dicarbonyl | High yield (85-91%) with short reaction times (4-6 min) at 90°C. | encyclopedia.pub |

| Iodine | o-phenylenediamine, 1,2-dicarbonyl | Microwave-assisted synthesis can significantly improve condensation. | frontiersin.org |

| Hexafluoroisopropanol (HFIP) | o-phenylenediamine, benzil | Green chemistry pathway; solvent-free, 95% yield at room temperature. | encyclopedia.pub |

| Nanozeolite Clinoptilolite | o-phenylenediamines, 1,2-diketones | A practical heterogeneous catalyst for quinoxaline synthesis. | chim.it |

Once the quinoxaline scaffold is formed, specifically a 2(1H)-quinoxalinone precursor, the introduction of halogen atoms at precise positions is required. This is achieved through regioselective halogenation, a critical step in obtaining the desired isomer.

A facile and regioselective synthesis of 2-Chloro-6-iodoquinoxaline has been achieved starting from 2(1H)-quinoxalinone. oup.comoup.comdeepdyve.com Research has demonstrated that electrophilic substitution reactions on the 2(1H)-quinoxalinone ring system can be directed to the 6-position with high selectivity. oup.comoup.comlookchem.com When 2(1H)-quinoxalinone is treated with iodide and chloride ions in a strong acidic medium like 95% sulfuric acid, the halogenation occurs exclusively at the 6-position of the benzene (B151609) ring. oup.comoup.com This high regioselectivity is crucial, as direct halogenation of 2(1H)-quinoxalinone in acetic acid is known to occur at the 7-position. oup.com The subsequent conversion of the resulting 6-halo-2(1H)-quinoxalinone to the final product involves a chlorination step, for example, using a Vilsmeier reaction. oup.com

Specific halogenating agents are employed to control the introduction of halogens onto the quinoxalinone precursor. For the synthesis of 2-Chloro-6-iodoquinoxaline, a two-step process involving direct halogenation followed by a Vilsmeier reaction has been successfully elaborated. oup.com

In one reported synthesis, 2(1H)-quinoxalinone was reacted with iodine monochloride (ICl) in either 35% hydrochloric acid or 95% sulfuric acid. oup.com This step introduces the iodine atom regioselectively. The resulting iodo-quinoxalinone intermediate is then subjected to a Vilsmeier reaction, using an agent like thionyl chloride (SOCl₂) or oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF), to convert the hydroxyl group at the 2-position into a chlorine atom. oup.comarkat-usa.org This sequence ultimately yields 2-Chloro-6-iodoquinoxaline with reported yields of 71% or 47%, depending on the initial iodination conditions. oup.com The use of specific reagents like ICl is key to achieving the desired substitution pattern, which might be less selective with elemental halogens under other conditions. oup.comwright.edu

Modern Synthetic Innovations for Quinoxaline Scaffold Functionalization

While classical methods are effective, modern organic synthesis seeks more efficient, selective, and environmentally benign routes. Recent advances focus on the direct functionalization of the quinoxaline scaffold, often leveraging metal catalysis. thieme-connect.comresearchgate.net

Transition-metal catalysis has become a cornerstone of modern synthetic chemistry, enabling reactions that are difficult or impossible to achieve through classical methods. researchgate.netrsc.org In the context of halogenated quinoxalines, metal-catalyzed reactions are pivotal for both their synthesis and subsequent functionalization. rsc.org

Strategies such as direct C-H functionalization offer an elegant way to modify the quinoxaline core without pre-functionalization. thieme-connect.com For instance, iron(III)-catalyzed halogenation has been developed for the regioselective halogenation of related N-heterocycles like quinolines in water, highlighting a move towards more sustainable methods. mdpi.com While many metal-catalyzed routes focus on building the initial quinoxaline ring, such as manganese-catalyzed dehydrogenative coupling, they represent modern alternatives to classical condensation. acs.org

More directly relevant to halogenated quinoxalines is their use in metal-catalyzed cross-coupling reactions. A halogenated quinoxaline, such as a chloro- or iodo- derivative, serves as a versatile building block for creating more complex molecules. rsc.org For example, the Sonogashira coupling, which involves a palladium catalyst, has been used to react terminal alkynes with 2-chloro-3-methoxyquinoxaline, demonstrating how a halogen atom on the quinoxaline ring can be used as a handle for further molecular elaboration. arkat-usa.org Such transformations underscore the importance of having reliable methods to produce halogenated quinoxaline intermediates like 2-Chloro-6-iodoquinoxaline, which can then be diversified using the modern toolkit of metal-catalyzed cross-coupling reactions. nih.gov

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| 2-Chloro-6-iodoquinoxaline |

| 2(1H)-quinoxalinone |

| 2,6-dichloroquinoxaline |

| 6-chloro-2(1H)-quinoxalinone |

| 4-iodo-o-phenylenediamine |

| Iodine Monochloride |

| Sulfuryl Chloride |

| Thionyl chloride |

| Oxalyl chloride |

| 2-chloro-3-methoxyquinoxaline |

An in-depth look at the synthesis of 2-Chloro-6-iodoquinoxaline reveals a focus on sustainable and precise chemical manufacturing. Advances in green chemistry and electrochemical methods are paving the way for more environmentally friendly production of its parent structure, quinoxaline, while specific mechanistic studies have enabled its highly selective synthesis.

2 Green Chemistry Principles Applied to Quinoxaline Synthesis

The synthesis of quinoxaline derivatives, the foundational structure for 2-Chloro-6-iodoquinoxaline, has seen a significant shift towards environmentally benign protocols. ijirt.orgijirt.org Traditional methods often rely on hazardous solvents and energy-intensive conditions, but modern approaches incorporate green chemistry principles to mitigate environmental impact while maintaining high yields and selectivity. ijirt.org

Key green strategies include:

Green Solvents and Catalysts: The use of eco-friendly solvents like water, Polyethylene glycol (PEG-400), and methanol (B129727) has become more common. researchgate.net For instance, catalyst-free methods using PEG-400 at room temperature have been developed for the synthesis of quinoxaline derivatives. researchgate.net Water is also utilized as a solvent, with catalysts like cerium(IV) ammonium (B1175870) nitrate, which is noted for its low cost and high reactivity in a safe, green approach.

Energy-Efficient Techniques: Microwave and ultrasonic irradiation are employed to accelerate reactions, thereby reducing energy consumption and reaction times. ijirt.orgijirt.orgbenthamdirect.com

Heterogeneous and Recyclable Catalysts: There is a growing emphasis on using solid, reusable catalysts to simplify product purification and reduce waste. benthamdirect.com Examples include various metal oxides and mineral fertilizers like mono-ammonium phosphate (B84403) (MAP) and di-ammonium phosphate (DAP), which have demonstrated high catalytic activity at ambient temperatures.

Interactive Table:

| Catalyst System | Solvent | Key Advantages | Reference |

|---|---|---|---|

| Mineral Fertilizers (MAP, DAP, TSP) | Ethanol | High yields at ambient temperature, catalyst is reusable for up to six cycles. | |

| Iridium Complex | Water | Efficient synthesis of diverse N-heterocycles, bio-renewable alcohols can be used. | |

| PEG-400 (as solvent) | N/A (Solvent) | Catalyst-free conditions, non-toxic, recyclable, fast reaction times at room temperature. | researchgate.net |

| Methanol (as solvent) | N/A (Solvent) | Catalyst-free, highly atom-economic, one-minute reaction time at room temperature. | |

| Alumina-Supported Heteropolyoxometalates | Toluene | High yields at room temperature, heterogeneous catalyst is easily recovered and reused. |

Regioselective Halogenation Techniques for Quinoxalinone Precursors

3 Electrochemical Approaches in Halogenated Organic Compound Synthesis

Electrochemical synthesis is emerging as a powerful green and sustainable strategy in organic chemistry. thieme-connect.com This method uses electrons as "traceless reagents," which circumvents the need for often toxic and hazardous chemical oxidants or reductants. thieme-connect.com For the synthesis of halogenated organic compounds, including quinoxalines, electrochemistry offers mild reaction conditions and high selectivity. thieme-connect.comresearchgate.net

The process can be used for the chlorination and bromination of electron-deficient C-H bonds in quinoxalines using safe and readily available halogen sources like hydrochloric acid and potassium bromide. researchgate.net This approach is noted for its high site-selectivity and efficiency in creating a range of halogenated heterocycles. researchgate.net The electrochemical dehydrogenative cyclization of ketones with o-phenylenediamines represents another novel method for preparing quinoxaline skeletons under mild, metal-free conditions. thieme-connect.com This technique is valued for its broad substrate scope and compatibility with various functional groups, highlighting its synthetic utility. thieme-connect.com

Q & A

Q. What are the optimal synthetic routes for 2-Chloro-6-iodoquinoxaline, and how can reaction conditions be systematically optimized?

Answer: Synthesis typically involves halogenation of quinoxaline precursors. A stepwise approach is recommended:

- Route 1: Begin with 2,6-dichloroquinoxaline, substituting chlorine at position 6 with iodine using Ullmann coupling (Cu catalyst, DMF, 120°C) .

- Route 2: Direct iodination via electrophilic substitution using N-iodosuccinimide (NIS) in acetic acid under reflux.

Optimization: Use a factorial design of experiments (DoE) to test variables (temperature, catalyst loading, solvent polarity). Monitor yields via HPLC and purity via melting point analysis. Characterize intermediates with -NMR (chloroform-d) and IR spectroscopy to confirm regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing 2-Chloro-6-iodoquinoxaline, and how should data interpretation be approached?

Answer:

- NMR: Use -NMR to distinguish iodine-induced deshielding at C6 (δ ~140 ppm vs. chlorine at C2, δ ~125 ppm). For -NMR, coupling patterns (e.g., aromatic protons) confirm substitution positions .

- Mass Spectrometry: High-resolution ESI-MS identifies molecular ions ([M+H]) and fragments (e.g., loss of I or Cl).

- X-ray Crystallography: Resolve crystal packing and halogen bonding motifs. Refine data with SHELX software .

Interpretation: Cross-reference spectral libraries (e.g., SDBS) and DFT-simulated spectra for validation .

Advanced Research Questions

Q. How can density functional theory (DFT) be employed to predict the electronic properties and reactivity of 2-Chloro-6-iodoquinoxaline in cross-coupling reactions?

Answer:

- Methodology:

- Optimize geometry using B3LYP/6-311+G(d,p) (for C, H, N, Cl) and LANL2DZ (for I) basis sets .

- Calculate Fukui indices to identify nucleophilic/electrophilic sites. Iodine at C6 typically exhibits higher electrophilicity, favoring Suzuki-Miyaura coupling.

- Simulate reaction pathways (e.g., oxidative addition with Pd) using transition-state theory (Gaussian 16) .

- Validation: Compare computed activation energies with experimental kinetic data (e.g., via Arrhenius plots) .

Q. What strategies are effective in resolving contradictions between experimental data and computational predictions for halogenated quinoxaline derivatives?

Answer:

- Step 1: Re-examine computational parameters. For iodine-containing systems, relativistic effects (via ZORA approximation) must be included in DFT calculations .

- Step 2: Verify experimental conditions. Trace moisture in cross-coupling reactions can deactivate Pd catalysts, skewing yield comparisons .

- Step 3: Use multi-reference methods (e.g., CASSCF) for systems with strong electron correlation, which standard DFT may mishandle .

- Step 4: Conduct sensitivity analyses (e.g., solvent polarity in TD-DFT vs. experimental UV-Vis spectra) .

Q. How can the regioselectivity of subsequent functionalization (e.g., C-H activation) at the quinoxaline core be rationalized?

Answer:

Q. What methodologies are recommended for analyzing competing reaction pathways in the synthesis of 2-Chloro-6-iodoquinoxaline derivatives?

Answer:

- Kinetic vs. Thermodynamic Control:

- Isotopic Labeling: Use isotopic substitution to trace iodine migration in side reactions via TOF-SIMS .

Data Presentation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.